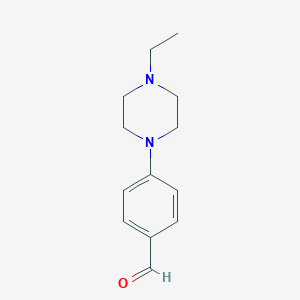

4-(4-Ethylpiperazin-1-yl)benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-ethylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-14-7-9-15(10-8-14)13-5-3-12(11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVDOPUAJVRFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441074 | |

| Record name | 4-(4-ethylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197638-76-9 | |

| Record name | 4-(4-ethylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Ethylpiperazin-1-yl)benzaldehyde chemical properties

An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)benzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Ethylpiperazin-1-yl)benzaldehyde, a heterocyclic aromatic compound of significant interest in the field of medicinal chemistry. The document details its structural features, physicochemical parameters, and spectral characteristics. A robust, field-proven protocol for its synthesis via nucleophilic aromatic substitution is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, the guide explores the compound's chemical reactivity, stability, and its pivotal role as a versatile intermediate in the development of novel therapeutic agents. Safety and handling protocols are also discussed to ensure its responsible use in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a detailed understanding of this valuable synthetic building block.

Physicochemical Properties

4-(4-Ethylpiperazin-1-yl)benzaldehyde is a disubstituted aromatic compound. The core structure consists of a benzaldehyde moiety where the hydrogen at the para-position is substituted with an N-ethylpiperazine group. This unique combination of a reactive aldehyde and a basic piperazine ring makes it a valuable intermediate in organic synthesis.

The physicochemical properties of 4-(4-Ethylpiperazin-1-yl)benzaldehyde are summarized in the table below. While experimental data for this specific molecule is not widely published, the presented values are derived from closely related analogs and computational predictions, providing a reliable reference for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O | Calculated |

| Molecular Weight | 218.29 g/mol | Calculated |

| Appearance | Expected to be a pale yellow to white solid or oil | Inferred from analogs |

| Boiling Point | >300 °C (Predicted) | Inferred from analogs[1] |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Limited solubility in water. | Inferred from analogs |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

Synthesis and Purification

The most common and efficient method for the synthesis of 4-(4-substituted-piperazin-1-yl)benzaldehydes is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the reaction of a halo-benzaldehyde with the desired N-substituted piperazine. The protocol described below is adapted from established methods for analogous compounds.[2][3]

Synthetic Workflow

The synthesis proceeds by the reaction of 1-ethylpiperazine with 4-fluorobenzaldehyde in the presence of a weak base and a polar aprotic solvent. The fluorine atom on the benzaldehyde ring is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. The secondary amine of the 1-ethylpiperazine acts as the nucleophile, displacing the fluoride ion.

Caption: Synthetic workflow for 4-(4-Ethylpiperazin-1-yl)benzaldehyde.

Detailed Experimental Protocol

Materials:

-

1-Ethylpiperazine

-

4-Fluorobenzaldehyde

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-ethylpiperazine (1.1 equivalents) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Add 4-fluorobenzaldehyde (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-(4-Ethylpiperazin-1-yl)benzaldehyde.

Spectral Analysis

The structural confirmation of 4-(4-Ethylpiperazin-1-yl)benzaldehyde is achieved through various spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of its functional groups and data from similar compounds.[3][4]

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehydic proton (-CHO) | δ 9.5 - 10.0 ppm (singlet) |

| Aromatic protons | δ 7.5 - 8.0 ppm (doublet), δ 6.8 - 7.2 ppm (doublet) | |

| Piperazine protons (adjacent to phenyl) | δ 3.2 - 3.5 ppm (triplet) | |

| Piperazine protons (adjacent to ethyl) | δ 2.5 - 2.8 ppm (triplet) | |

| Ethyl protons (-CH₂) | δ 2.4 - 2.6 ppm (quartet) | |

| Ethyl protons (-CH₃) | δ 1.0 - 1.3 ppm (triplet) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 190 - 195 ppm |

| Aromatic carbons | δ 115 - 160 ppm | |

| Piperazine carbons | δ 45 - 55 ppm | |

| Ethyl carbons | δ ~52 ppm (-CH₂), δ ~12 ppm (-CH₃) | |

| IR | C=O stretch (aldehyde) | 1680 - 1710 cm⁻¹ |

| C-H stretch (aldehyde) | 2720 - 2820 cm⁻¹ | |

| C-N stretch | 1150 - 1350 cm⁻¹ | |

| Aromatic C=C stretch | 1500 - 1600 cm⁻¹ |

Reactivity and Chemical Behavior

The chemical reactivity of 4-(4-Ethylpiperazin-1-yl)benzaldehyde is dominated by its two primary functional groups: the aldehyde and the N-ethylpiperazine moiety.

-

Aldehyde Group: The aldehyde group is susceptible to oxidation to a carboxylic acid and can be reduced to an alcohol. It readily participates in condensation reactions with amines to form Schiff bases, and with active methylene compounds in reactions like the Knoevenagel condensation.

-

N-Ethylpiperazine Group: The piperazine ring imparts basic properties to the molecule, allowing it to form salts with acids. The tertiary amines within the ring are generally stable to oxidation but can be quaternized. The nitrogen atom attached to the benzene ring has reduced nucleophilicity due to the delocalization of its lone pair into the aromatic system.

Applications in Drug Discovery

4-(4-Ethylpiperazin-1-yl)benzaldehyde is a valuable building block in the synthesis of a wide range of pharmacologically active molecules. The piperazine motif is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.

This compound serves as a key intermediate for the synthesis of:

-

Enzyme Inhibitors: Derivatives have been explored as inhibitors for enzymes like monoamine oxidase (MAO) and dihydrofolate reductase (DHFR), which are targets for neurological and anticancer therapies, respectively.[2][3]

-

Receptor Antagonists: The scaffold can be elaborated to create antagonists for various G-protein coupled receptors.

-

Antimicrobial and Antiviral Agents: The versatile reactivity of the aldehyde group allows for the construction of complex heterocyclic systems with potential antimicrobial and antiviral activities.

Caption: Role as a versatile intermediate in drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[5]

-

First Aid:

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Always consult the most current safety data before handling any chemical.

References

- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024).

- CAS 27913-98-0 4-Piperazin-1-yl-benzaldehyde. Alfa Chemistry.

- Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). PubMed Central.

- 4-Ethylbenzaldehyde. Grokipedia.

- SAFETY D

- Safety D

- 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014). University of Colorado Boulder.

- Material Safety Data Sheet - Benzaldehyde MSDS. (2005). ScienceLab.com.

- Benzaldehyde. SIGMA-ALDRICH.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. home.miracosta.edu [home.miracosta.edu]

- 8. gustavus.edu [gustavus.edu]

An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)benzaldehyde

CAS Number: 197638-76-9

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(4-Ethylpiperazin-1-yl)benzaldehyde is a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug development. The molecule incorporates a benzaldehyde moiety, a versatile pharmacophore and synthetic intermediate, with an N-ethylpiperazine group. The piperazine ring is a well-established "privileged scaffold" in drug discovery, known to impart favorable pharmacokinetic properties and to interact with a variety of biological targets.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, designed for professionals in the fields of chemical synthesis and pharmaceutical sciences.

Chemical Identity and Properties

Molecular Structure:

Caption: 2D structure of 4-(4-Ethylpiperazin-1-yl)benzaldehyde

This compound, with the CAS number 197638-76-9, is a valuable building block in the synthesis of more complex molecules.[2] Its key structural features, the reactive aldehyde group and the basic N-ethylpiperazine moiety, allow for a wide range of chemical transformations.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 197638-76-9 | [3] |

| Molecular Formula | C₁₃H₁₈N₂O | [3] |

| Molecular Weight | 218.29 g/mol | [3] |

| Boiling Point | 364.624°C at 760 mmHg | [3] |

| Flash Point | 158.821°C | [3] |

| Density | 1.081 g/cm³ | [3] |

| Melting Point | Not available | [3] |

| Solubility | Not available | [3] |

| Appearance | Yellow solid (for the related methyl analog) | [4] |

Synthesis Protocols

The synthesis of 4-(4-Ethylpiperazin-1-yl)benzaldehyde can be approached through several reliable methods. The choice of method may depend on the available starting materials, desired scale, and laboratory equipment.

Protocol 1: Nucleophilic Aromatic Substitution (SNA_r)

This is a classical and effective method for the synthesis of arylpiperazines. The reaction proceeds via the displacement of a good leaving group, typically a halide, from an activated aromatic ring by the nucleophilic piperazine nitrogen.

Reaction Scheme:

Caption: Nucleophilic Aromatic Substitution for Synthesis

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethylpiperazine (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents) to the solution. The base is crucial for scavenging the hydrofluoric acid byproduct.

-

Addition of Aldehyde: To the stirred suspension, add 4-fluorobenzaldehyde (1.0 equivalent).

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern and highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This method is particularly useful for coupling amines with aryl halides that are less reactive in traditional SNAr reactions.

Reaction Scheme:

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(4-ETHYLPIPERAZIN-1-YL)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. organic-synthesis.com [organic-synthesis.com]

An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-yl)benzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Ethylpiperazin-1-yl)benzaldehyde, a substituted benzaldehyde derivative, has emerged as a critical building block in contemporary medicinal chemistry and drug development. With a molecular weight of 218.3 g/mol and the chemical formula C₁₃H₁₈N₂O, this compound serves as a versatile scaffold, most notably in the burgeoning field of targeted protein degradation.[1] Its unique structure, incorporating a reactive aldehyde group and a flexible yet constrained ethylpiperazine moiety, makes it an ideal component for the synthesis of complex bioactive molecules, particularly Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 4-(4-Ethylpiperazin-1-yl)benzaldehyde, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this valuable chemical entity.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-(4-Ethylpiperazin-1-yl)benzaldehyde is paramount for its effective use in synthesis and drug design. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 218.3 g/mol | [1] |

| Molecular Formula | C₁₃H₁₈N₂O | [1] |

| CAS Number | 197638-76-9 |

1.1. Analytical Characterization

Precise analytical characterization is essential to confirm the identity and purity of 4-(4-Ethylpiperazin-1-yl)benzaldehyde. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, piperazine, and ethyl protons. The aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm). The aromatic protons on the benzene ring will exhibit splitting patterns indicative of a 1,4-disubstituted system. The methylene protons of the piperazine ring and the ethyl group will show distinct multiplets and a triplet/quartet pattern, respectively.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon environment. The carbonyl carbon of the aldehyde is a key diagnostic signal, typically appearing around 190 ppm. The aromatic carbons will have chemical shifts in the 110-160 ppm range, while the aliphatic carbons of the piperazine and ethyl groups will be found in the upfield region.

1.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-(4-Ethylpiperazin-1-yl)benzaldehyde, the molecular ion peak ([M]⁺) would be expected at an m/z of approximately 218. A protonated molecule ([M+H]⁺) at m/z 219 is also commonly observed in techniques like electrospray ionization (ESI).[1] The fragmentation pattern can provide further structural confirmation, with characteristic losses of the ethyl group, parts of the piperazine ring, or the formyl group.

Synthesis of 4-(4-Ethylpiperazin-1-yl)benzaldehyde

The synthesis of 4-(4-Ethylpiperazin-1-yl)benzaldehyde can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prevalent methods are Nucleophilic Aromatic Substitution and the Buchwald-Hartwig Amination.

2.1. Nucleophilic Aromatic Substitution

This method typically involves the reaction of an activated aryl halide, such as 4-fluorobenzaldehyde, with 1-ethylpiperazine in the presence of a base. The electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperazine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 1-ethylpiperazine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-(4-Ethylpiperazin-1-yl)benzaldehyde.

2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[2][3] This method is highly versatile and tolerant of a wide range of functional groups.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

-

Reaction Setup: In a reaction vessel, combine 4-bromobenzaldehyde or 4-iodobenzaldehyde (1.0 eq), 1-ethylpiperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) (typically 1-5 mol%), a suitable phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (typically 1.2-2.0 eq relative to palladium), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

-

Solvent and Atmosphere: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.

-

Reaction Conditions: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture, dilute it with an organic solvent, and filter it through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the residue by silica gel column chromatography to obtain the pure product.

Caption: Synthetic routes to 4-(4-Ethylpiperazin-1-yl)benzaldehyde.

Applications in Drug Development

The primary application of 4-(4-Ethylpiperazin-1-yl)benzaldehyde in drug development is as a key intermediate in the synthesis of PROTACs.

3.1. Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4] They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

4-(4-Ethylpiperazin-1-yl)benzaldehyde is an excellent precursor for the linker component of PROTACs. The aldehyde group provides a reactive handle for further chemical modifications, allowing for the attachment of either the POI-binding ligand or the E3 ligase-recruiting ligand through reactions such as reductive amination. The ethylpiperazine moiety offers a degree of conformational flexibility and can improve the physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability.[5] The piperazine ring, being a common motif in many approved drugs, is often well-tolerated and can contribute favorably to the overall pharmacokinetic profile.[5]

Caption: Mechanism of action of a PROTAC utilizing a linker derived from 4-(4-Ethylpiperazin-1-yl)benzaldehyde.

Conclusion

4-(4-Ethylpiperazin-1-yl)benzaldehyde is a valuable and versatile building block for drug discovery and development, particularly in the innovative field of targeted protein degradation. Its straightforward synthesis and the reactive nature of its aldehyde functional group make it an attractive starting material for the construction of complex molecular architectures. The incorporation of the ethylpiperazine moiety can impart favorable properties to the final drug candidates. As the development of PROTACs and other novel therapeutic modalities continues to advance, the importance of key intermediates like 4-(4-Ethylpiperazin-1-yl)benzaldehyde is set to grow, making a thorough understanding of its chemistry and applications essential for researchers in the field.

References

-

Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 22153–22163. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Mishra, A., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(7), 930-951. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde. PubChem. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Methylpiperazin-1-yl)benzaldehyde. PubChem. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. (2017). Supporting Information For: Stereocontrolled Addition of Grignard Reagents to Oxa-Bridged Benzazepines: Highly Efficient Synthesis of Functionalized Benzazepine Scaffolds. [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1137-1153. [Link]

Sources

- 1. 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | 439691-80-2 | Benchchem [benchchem.com]

- 2. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 4-(4-Ethylpiperazin-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-(4-ethylpiperazin-1-yl)benzaldehyde, a key intermediate in the development of various pharmacologically active molecules. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the mechanistic underpinnings, procedural details, and comparative analysis of the most prevalent synthetic strategies. We will explore the direct, one-step Nucleophilic Aromatic Substitution (SNAr) and the versatile Palladium-catalyzed Buchwald-Hartwig amination, offering field-proven insights into reaction optimization and scalability. The guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of reagents, catalysts, and reaction conditions, ensuring a thorough and practical understanding of the synthesis of this important building block.

Introduction: The Significance of the N-Arylpiperazine Moiety

The 4-(4-ethylpiperazin-1-yl)benzaldehyde scaffold is of significant interest in medicinal chemistry. The N-arylpiperazine motif is a privileged structure, appearing in a multitude of approved drugs and clinical candidates targeting a wide array of biological systems, including central nervous system (CNS) disorders, oncology, and infectious diseases. The benzaldehyde functionality serves as a versatile handle for subsequent chemical modifications, such as reductive amination, Wittig reactions, or condensations, allowing for the construction of complex molecular architectures. The ethyl group on the piperazine ring often modulates the pharmacokinetic properties of the final compound, influencing its solubility, metabolic stability, and receptor-binding affinity.

Consequently, robust and efficient access to high-purity 4-(4-ethylpiperazin-1-yl)benzaldehyde is a critical prerequisite for drug discovery and development programs. This guide will focus on the two most industrially and academically relevant synthetic approaches.

Primary Synthetic Pathways

The synthesis of 4-(4-ethylpiperazin-1-yl)benzaldehyde is predominantly achieved through the formation of a carbon-nitrogen bond between the benzaldehyde ring and the piperazine nitrogen. The two leading strategies to effect this transformation are Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often cost-effective method for the synthesis of N-arylpiperazines. This pathway relies on the reaction of an electron-deficient aryl halide with a nucleophile, in this case, 1-ethylpiperazine.

Causality of Experimental Design:

The success of the SNAr reaction is contingent on the electronic properties of the aryl halide. The aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group (the halogen). The aldehyde group (-CHO) is a moderately activating EWG. To enhance reactivity, a highly electronegative leaving group is preferred. Fluorine, despite being a weak leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr reactions due to its strong inductive electron-withdrawing effect, which stabilizes the intermediate Meisenheimer complex. Therefore, 4-fluorobenzaldehyde is the ideal starting material for this pathway.

A base, typically a carbonate salt like potassium carbonate (K₂CO₃), is required to deprotonate the secondary amine of the incoming 1-ethylpiperazine, thereby increasing its nucleophilicity. The reaction is typically conducted in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which can solvate the cation of the base and facilitate the reaction.

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and highly versatile cross-coupling reaction that forms C-N bonds using a palladium catalyst.[1] This method offers a broader substrate scope compared to SNAr, as it does not strictly require an activated aromatic ring.

Causality of Experimental Design:

This pathway is particularly advantageous when starting from less reactive aryl halides, such as 4-chlorobenzaldehyde or 4-bromobenzaldehyde . The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is critical for the reaction's success. Bulky, electron-rich phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or others from the Buchwald and Hartwig ligand families, are commonly employed to promote the reductive elimination step and prevent catalyst decomposition.[2] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to facilitate the deprotonation of the amine within the palladium coordination sphere. The reaction is typically carried out in an anhydrous, non-polar aprotic solvent like toluene or dioxane.

Comparative Analysis and Data

The choice between the SNAr and Buchwald-Hartwig pathways often depends on the cost and availability of the starting materials, desired scale, and the electronic nature of the benzaldehyde substrate.

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Aryl Halide | 4-Fluorobenzaldehyde (activated) | 4-Chloro-, 4-Bromo-, or 4-Iodobenzaldehyde |

| Catalyst | Typically not required | Palladium complex (e.g., Pd₂(dba)₃, Pd(OAc)₂) |

| Reagents | Stoichiometric base (e.g., K₂CO₃) | Catalytic ligand, strong stoichiometric base (e.g., NaOt-Bu) |

| Conditions | High temperatures (reflux) | Moderate to high temperatures |

| Advantages | Cost-effective (no catalyst), simpler workup | Broad substrate scope, high functional group tolerance |

| Disadvantages | Limited to activated aryl halides | Cost of catalyst and ligand, sensitivity to air/moisture |

| Typical Yield | 75-85% | 70-95% |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems for the synthesis of 4-(4-ethylpiperazin-1-yl)benzaldehyde.

Protocol 1: Synthesis via SNAr

This protocol is adapted from a procedure for the synthesis of 4-substituted benzaldehydes.[3]

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

1-Ethylpiperazine (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (1.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-fluorobenzaldehyde (0.017 mol) in DMF (10 mL), add 1-ethylpiperazine (0.017 mol) and potassium carbonate (0.017 mol).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the cooled reaction mixture into ice-water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary. A reported yield for this transformation is 79%.[4]

Protocol 2: Representative Synthesis via Buchwald-Hartwig Amination

This is a general, representative protocol based on established methods for the palladium-catalyzed amination of aryl bromides with piperazines.[2]

Materials:

-

4-Bromobenzaldehyde (1.0 eq)

-

1-Ethylpiperazine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2-4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

-

Add anhydrous toluene, followed by 4-bromobenzaldehyde and 1-ethylpiperazine.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 4-(4-ethylpiperazin-1-yl)benzaldehyde.

Experimental Workflow Diagram

Conclusion

The synthesis of 4-(4-ethylpiperazin-1-yl)benzaldehyde can be reliably achieved through two primary, well-established methodologies. The Nucleophilic Aromatic Substitution pathway offers a straightforward and economical route when starting from the activated 4-fluorobenzaldehyde. For broader substrate applicability, particularly with less reactive aryl chlorides and bromides, the Palladium-catalyzed Buchwald-Hartwig amination provides a powerful and versatile alternative, albeit at a higher reagent cost. The selection of the optimal pathway will be dictated by factors such as starting material availability, project budget, required scale, and the specific expertise and equipment available in the laboratory. Both methods, when executed with precision, provide efficient access to this crucial building block for drug discovery and development.

References

-

Taylor & Francis Online. (2019, November 4). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Retrieved from [Link]

-

MDPI. (2022, December 12). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link]

-

PubMed Central (PMC). (2018, November 5). Synthesis of Novel Benzazole Derivatives and Evaluation of Their Antidepressant-Like Activities with Possible Underlying Mechanisms. Retrieved from [Link]

-

PubMed Central (PMC). (2002, December 15). Progress in Arylpiperazine Synthesis by the Catalytic Amination Reaction. Retrieved from [Link]

-

ResearchGate. (2025, October 15). (PDF) Synthesis of Novel Benzazole Derivatives and Evaluation of Their Antidepressant-Like Activities with Possible Underlying Mechanisms. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and antimicrobial study of some novel Schiff bases and formazans. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (2025, December 11). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

-

ACS Publications. (2016, January 29). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Retrieved from [Link]

-

ResearchGate. (2025, October 15). (PDF) Synthesis of Novel Benzazole Derivatives and Evaluation of Their Antidepressant-Like Activities with Possible Underlying Mechanisms. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Starting Materials for 4-(4-Ethylpiperazin-1-yl)benzaldehyde Synthesis

Introduction: The Strategic Importance of 4-(4-Ethylpiperazin-1-yl)benzaldehyde

4-(4-Ethylpiperazin-1-yl)benzaldehyde is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its molecular architecture, featuring a reactive aldehyde group and a tertiary amine-containing piperazine ring, makes it a versatile building block for drug discovery and development. The efficiency, cost-effectiveness, and scalability of its synthesis are paramount, and these factors are fundamentally dictated by the selection of appropriate starting materials and the corresponding synthetic strategy. This guide provides a detailed technical analysis of the primary synthetic routes to 4-(4-Ethylpiperazin-1-yl)benzaldehyde, with a core focus on the rationale behind the selection of starting materials and the underlying chemical principles that govern their reactivity.

Core Synthetic Strategies: A Dichotomy of Approaches

The construction of the key Carbon-Nitrogen (C-N) bond between the benzaldehyde and piperazine moieties is the central challenge in synthesizing the target molecule. Two predominant, field-proven strategies have emerged, each with distinct advantages and considerations related to their required starting materials:

-

Nucleophilic Aromatic Substitution (SNAr): A direct and often catalyst-free approach involving the reaction of an activated aryl halide with N-ethylpiperazine.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that offers broad substrate scope and high efficiency.[1]

The choice between these pathways is a critical decision driven by factors such as raw material cost, required purity, scalability, and functional group tolerance of other potential substituents on the aromatic ring.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is a cornerstone of aromatic chemistry for C-N bond formation.[2] It proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling a leaving group.[3][4]

Essential Starting Materials

-

Aryl Substrate: A 4-halobenzaldehyde. The choice of the halogen is critical for reaction efficacy.

-

Amine Nucleophile: N-Ethylpiperazine.

-

Base: A non-nucleophilic base, typically an alkali metal carbonate.

-

Solvent: A polar aprotic solvent.

Causality Behind Starting Material Selection

The Aryl Component: 4-Halobenzaldehyde

The defining feature of the SNAr mechanism is that the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[2] This has profound implications for the choice of the leaving group.

-

4-Fluorobenzaldehyde: This is often the substrate of choice. Contrary to SN1/SN2 reactions, fluoride is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the C-F bond and inductively withdraws electron density from the aromatic ring, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[2][3] The aldehyde group, being an electron-withdrawing group, provides essential resonance stabilization to the negatively charged Meisenheimer intermediate, particularly when positioned para to the leaving group.[3]

-

4-Chlorobenzaldehyde: This is also a viable and often more economical starting material.[5] While chlorine is less electronegative than fluorine, the reaction can be driven to completion, typically under more forcing conditions (higher temperatures or longer reaction times).[6]

The synthesis of these precursors is well-established; for instance, 4-fluorobenzaldehyde can be prepared from 4-fluorotoluene via chlorination followed by hydrolysis.[7]

The Amine Component: N-Ethylpiperazine

N-Ethylpiperazine serves as the nitrogen nucleophile. The secondary amine within the piperazine ring is sufficiently nucleophilic to attack the activated aromatic ring. It is a commercially available and relatively inexpensive liquid, making it suitable for large-scale industrial processes.

Visualization of the SNAr Mechanism

The diagram below illustrates the critical addition-elimination sequence. The formation of the resonance-stabilized Meisenheimer complex is the key intermediate that validates this pathway.

Caption: The SNAr addition-elimination mechanism.

Experimental Protocol: SNAr Synthesis

This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions.[8]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (1.5 equivalents).

-

Reagents: Add N-ethylpiperazine (1.2 equivalents) and a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 5-10 volumes).

-

Addition: While stirring, add 4-fluorobenzaldehyde (1.0 equivalent) to the mixture.

-

Reaction: Heat the reaction mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the mixture to room temperature and pour it into ice water. The product often precipitates as a solid.

-

Purification: Collect the crude product by filtration, wash with water to remove inorganic salts and residual solvent, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve high purity.

Part 2: Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[9] It offers a broader scope and often proceeds under milder conditions than traditional methods, making it invaluable for complex molecule synthesis.[1][10]

Essential Starting Materials

-

Aryl Substrate: A 4-halobenzaldehyde (typically chloro-, bromo-, or iodo-).

-

Amine: N-Ethylpiperazine.

-

Catalyst System:

-

Palladium Precursor: A source of Pd(0), such as Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: A bulky, electron-rich phosphine ligand.

-

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

-

Solvent: An anhydrous, aprotic solvent like toluene or dioxane.

Causality Behind Starting Material Selection

The Catalytic System: A Symphony of Components

The success of the Buchwald-Hartwig reaction hinges on the interplay between the palladium center, the ligand, and the base.

-

Palladium Precursor: Pd(OAc)₂ is commonly used as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are required.[9][11]

-

Expertise: The bulkiness of the ligand promotes the crucial reductive elimination step, which forms the final C-N bond and regenerates the Pd(0) catalyst.

-

Experience: The electron-donating nature of the ligand increases the electron density on the palladium center, which in turn facilitates the initial oxidative addition of the aryl halide to the Pd(0) complex.[9]

-

-

Base: The base does not act as a simple acid scavenger. It is actively involved in the catalytic cycle, deprotonating the amine-palladium complex to form a more reactive palladium amide intermediate, which is essential for the reductive elimination step.[10]

Visualization of the Buchwald-Hartwig Catalytic Cycle

This diagram outlines the key steps of the palladium-catalyzed amination, highlighting the function of each starting material.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

This is a general protocol based on established methodologies.[11]

-

Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

-

Flask Charging: To an oven-dried flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.1-1.2 equivalents relative to Pd), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Reagents: Add anhydrous toluene, followed by 4-chlorobenzaldehyde (1.0 equivalent) and N-ethylpiperazine (1.2 equivalents).

-

Reaction: Heat the mixture, typically to 80-110 °C, until the starting material is consumed as monitored by TLC or GC-MS.

-

Workup: Cool the reaction mixture, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multi-faceted decision. The following table provides a comparative summary to guide researchers.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Aryl Halide | Requires activated ring; F > Cl >> Br, I | Broad scope; I > Br > Cl > F |

| Catalyst | Typically catalyst-free | Requires Palladium precursor and expensive phosphine ligand |

| Conditions | Often higher temperatures (80-150 °C) | Generally milder (80-110 °C) |

| Base | Weaker base (e.g., K₂CO₃) | Strong, non-nucleophilic base (e.g., NaOtBu) |

| Cost | Lower, due to lack of catalyst | Higher, due to catalyst and ligand costs |

| Scalability | Generally straightforward | Can be challenging due to catalyst removal and cost |

| Functional Group Tolerance | Moderate; sensitive to strong nucleophiles | Excellent; tolerates a wide range of functional groups[1] |

Conclusion

The synthesis of 4-(4-Ethylpiperazin-1-yl)benzaldehyde is most effectively approached via two primary strategies: Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination. The choice of starting materials is intrinsically linked to the chosen pathway.

-

For a cost-effective, large-scale synthesis where the aryl precursor is suitably activated (e.g., 4-fluorobenzaldehyde), Nucleophilic Aromatic Substitution is the preferred method. Its simplicity and lack of a metal catalyst are significant industrial advantages.

-

For syntheses requiring broader functional group tolerance, milder conditions, or the use of less activated aryl halides (bromides or chlorides), the Buchwald-Hartwig Amination offers unparalleled versatility and efficiency, albeit at a higher cost due to the requisite palladium catalyst system.

A thorough understanding of the mechanistic underpinnings of each reaction is essential for a researcher to make an informed decision, troubleshoot potential issues, and ultimately develop a robust and efficient synthesis for this valuable chemical intermediate.

References

- Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from Hyma Synthesis.

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link][12]

-

ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). Retrieved from [Link][13]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][2]

-

Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link][14]

-

MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8823. Retrieved from [Link][15]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link][16]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][1]

-

PrepChem.com. (n.d.). Preparation of 4-chlorobenzaldehyde. Retrieved from [Link][6]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link][3]

-

CP Lab Safety. (n.d.). 4-(4-Ethylpiperazin-1-yl)benzaldehyde, min 98%, 1 gram. Retrieved from [Link][17]

-

ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12 Reaction Conditions. Retrieved from [Link][18]

-

MDPI. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 11(7), 847. Retrieved from [Link][19]

-

ResearchGate. (2025). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link][8]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][10]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][20]

-

Google Patents. (n.d.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde. Retrieved from [7]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link][11]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link][9]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link][4]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mdpi.com [mdpi.com]

- 16. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. calpaclab.com [calpaclab.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Spectroscopic Characterization of 4-(4-Ethylpiperazin-1-yl)benzaldehyde: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(4-Ethylpiperazin-1-yl)benzaldehyde, a compound of interest in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive and methodological resource for researchers. It outlines the anticipated features in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy based on established principles and data from analogous structures. Furthermore, it offers detailed, field-proven protocols for acquiring high-quality spectroscopic data, ensuring a self-validating system for structural elucidation. This guide is intended to empower researchers, scientists, and drug development professionals to confidently acquire, interpret, and validate the spectroscopic profile of this and structurally related compounds.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

4-(4-Ethylpiperazin-1-yl)benzaldehyde is a substituted aromatic aldehyde incorporating a piperazine moiety. Such structures are common pharmacophores, and a detailed understanding of their molecular architecture is paramount for predicting their biological activity, reactivity, and stability. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's identity and purity.

This guide moves beyond a simple listing of data. It delves into the "why" behind the expected spectral features, providing a logical framework for interpretation. By understanding the underlying principles, a researcher can not only confirm the structure of the target molecule but also identify potential impurities or degradation products.

Predicted ¹H NMR Spectrum: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-(4-Ethylpiperazin-1-yl)benzaldehyde in a common solvent like CDCl₃ would exhibit several distinct signals.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Aldehydic-H | 9.7 - 9.9 | Singlet (s) | 1H |

| Aromatic-H (ortho to CHO) | 7.7 - 7.9 | Doublet (d) | 2H |

| Aromatic-H (ortho to piperazine) | 6.9 - 7.1 | Doublet (d) | 2H |

| Piperazine-H (adjacent to phenyl) | 3.3 - 3.5 | Triplet (t) | 4H |

| Piperazine-H (adjacent to ethyl) | 2.5 - 2.7 | Triplet (t) | 4H |

| Ethyl-CH₂ | 2.4 - 2.6 | Quartet (q) | 2H |

| Ethyl-CH₃ | 1.1 - 1.3 | Triplet (t) | 3H |

Rationale and Interpretation

-

Aldehydic Proton (9.7 - 9.9 ppm): The proton attached to the carbonyl carbon is highly deshielded due to the electron-withdrawing nature of the oxygen atom and the anisotropic effect of the C=O bond, causing it to appear far downfield.

-

Aromatic Protons (7.7 - 7.9 and 6.9 - 7.1 ppm): The benzaldehyde ring is para-substituted, leading to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing aldehyde group are more deshielded and appear further downfield than the protons ortho to the electron-donating piperazine nitrogen.

-

Piperazine Protons (3.3 - 3.5 and 2.5 - 2.7 ppm): The piperazine ring protons are chemically distinct. Those directly attached to the nitrogen linked to the aromatic ring are more deshielded than those adjacent to the ethyl group. They are expected to appear as triplets due to coupling with their neighboring methylene protons.

-

Ethyl Group Protons (2.4 - 2.6 and 1.1 - 1.3 ppm): The ethyl group will present a classic quartet-triplet pattern. The methylene protons are split by the three methyl protons into a quartet, and the methyl protons are split by the two methylene protons into a triplet.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[2]

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the symmetry of the para-substituted benzene ring, fewer than the total number of carbon atoms will be observed.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehydic C=O | 190 - 192 |

| Aromatic C (ipso to piperazine) | 154 - 156 |

| Aromatic C (ipso to CHO) | 131 - 133 |

| Aromatic C (ortho to CHO) | 129 - 131 |

| Aromatic C (ortho to piperazine) | 114 - 116 |

| Piperazine C (adjacent to phenyl) | 48 - 52 |

| Piperazine C (adjacent to ethyl) | 52 - 55 |

| Ethyl-CH₂ | 51 - 54 |

| Ethyl-CH₃ | 11 - 13 |

Rationale and Interpretation

-

Carbonyl Carbon (190 - 192 ppm): Similar to the aldehydic proton, the carbonyl carbon is significantly deshielded and appears at a very low field.[3]

-

Aromatic Carbons (114 - 156 ppm): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electron-donating nitrogen (ipso to piperazine) will be shifted downfield, while the carbons ortho to this group will be shielded and shifted upfield. Conversely, the carbons ortho and ipso to the electron-withdrawing aldehyde group will be deshielded.[4]

-

Aliphatic Carbons (11 - 55 ppm): The carbons of the piperazine and ethyl groups appear in the typical aliphatic region of the spectrum. The carbons attached to nitrogen are deshielded compared to simple alkanes.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. For a dedicated ¹³C NMR experiment, a more concentrated sample (20-50 mg) may be beneficial.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A relaxation delay of 2-5 seconds is standard.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum, with the spectrum referenced to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): m/z ≈ 232.1579 (for C₁₃H₁₈N₂O)

-

Major Fragments:

-

m/z 217: [M - CH₃]⁺ (Loss of a methyl radical from the ethyl group)

-

m/z 203: [M - C₂H₅]⁺ (Loss of an ethyl radical)

-

m/z 175: [M - C₄H₉N]⁺ (Cleavage of the piperazine ring)

-

m/z 146: [C₉H₁₀NO]⁺ (Fragment containing the benzaldehyde and part of the piperazine)

-

m/z 119: [C₇H₇O]⁺ (Benzoyl cation)

-

m/z 91: [C₇H₇]⁺ (Tropylium ion)

-

m/z 86: [C₅H₁₂N]⁺ (Ethylpiperazine fragment)

-

m/z 57: [C₄H₉]⁺ (tert-Butyl-like fragment from piperazine ring cleavage)

-

Fragmentation Pathway

The fragmentation of 4-(4-Ethylpiperazin-1-yl)benzaldehyde under electron impact (EI) ionization is expected to be directed by the nitrogen atoms and the aromatic ring.

Caption: Predicted major fragmentation pathways for 4-(4-Ethylpiperazin-1-yl)benzaldehyde in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) if using a GC-MS system.

-

Ionization: Utilize electron impact (EI) ionization with a standard electron energy of 70 eV. This energy level provides reproducible fragmentation patterns that can be compared to library data.[5][6]

-

Mass Analysis: Scan a mass range of m/z 40-500 to ensure detection of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the benzoyl group and the ethylpiperazine moiety. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and key fragments, providing further structural confirmation.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium-Strong |

| Aldehyde C-H Stretch | ~2720 and ~2820 | Weak-Medium |

| C=O Stretch (Aldehyde) | 1685 - 1705 | Strong |

| Aromatic C=C Stretch | 1580 - 1600 and 1450 - 1500 | Medium-Strong |

| C-N Stretch | 1150 - 1250 | Medium |

Rationale and Interpretation

-

C=O Stretch (1685 - 1705 cm⁻¹): This will be one of the most intense and characteristic peaks in the spectrum. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated aldehyde.[7][8]

-

Aldehyde C-H Stretch (~2720 and ~2820 cm⁻¹): The presence of two weak to medium bands in this region is highly diagnostic for an aldehyde.[7]

-

Aromatic and Aliphatic C-H Stretches: The region between 2800 and 3100 cm⁻¹ will contain absorptions for both the sp² hybridized C-H bonds of the aromatic ring (typically >3000 cm⁻¹) and the sp³ hybridized C-H bonds of the ethyl and piperazine groups (typically <3000 cm⁻¹).

-

C=C and C-N Stretches: The aromatic ring will show characteristic C=C stretching bands in the fingerprint region, and the C-N stretching of the piperazine will also be present.

Experimental Protocol for IR Spectroscopy (Solid Sample)

-

Sample Preparation (Thin Film Method): Dissolve a few milligrams of the solid sample in a few drops of a volatile solvent like methylene chloride.[9]

-

Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[9]

-

Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean, empty salt plate should be run first and automatically subtracted from the sample spectrum.

Conclusion: A Pathway to Confident Structural Elucidation

This guide provides a robust, predictive framework and methodological approach for the comprehensive spectroscopic characterization of 4-(4-Ethylpiperazin-1-yl)benzaldehyde. By combining the predictive data presented herein with rigorously acquired experimental spectra, researchers can achieve confident and unambiguous structural elucidation. The emphasis on the rationale behind spectral features and the provision of detailed experimental protocols are designed to foster a deeper understanding and ensure the generation of high-quality, reliable data, which is the bedrock of scientific integrity in drug discovery and chemical research.

References

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. RSC Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. LibreTexts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. docbrown.info. Retrieved from [Link]

-

National Measurement Laboratory. (n.d.). Best Practice Guide for Generating Mass Spectra. LGC Group. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 4H-1,4-benzothiazine and substituted piperazine mixture. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. masterorganicchemistry.com. Retrieved from [Link]

-

YouTube. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. Dr. Puspendra Classes. Retrieved from [Link]

-

ACS Publications. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. LibreTexts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. docbrown.info. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. LibreTexts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). colorado.edu. Retrieved from [Link]

-

YouTube. (2020). IR Spectroscopy - Basic Introduction. The Organic Chemistry Tutor. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. chemistry.msu.edu. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Retrieved from [Link]

-

Iowa State University. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (2025). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. chem.ucdavis.edu. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry. LibreTexts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. colorado.edu. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. chem.ucla.edu. Retrieved from [Link]

-

Wiley Online Library. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Wiley Online Library. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. chemguide.co.uk. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. LibreTexts. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uni-saarland.de [uni-saarland.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

1H NMR and 13C NMR of 4-(4-Ethylpiperazin-1-yl)benzaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(4-Ethylpiperazin-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-Ethylpiperazin-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available, fully assigned spectrum for this specific compound, this document leverages foundational NMR principles and spectral data from analogous structures to construct a detailed predictive analysis. We will explore the theoretical chemical shifts, multiplicities, and coupling constants for each nucleus, explaining the underlying structural and electronic factors. Furthermore, this guide presents a robust, self-validating experimental workflow for the acquisition and analysis of NMR data, designed for researchers and drug development professionals seeking to characterize this or structurally related compounds.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 4-(4-Ethylpiperazin-1-yl)benzaldehyde, which contains multiple distinct functional groups (an aldehyde, a substituted aromatic ring, and an N,N'-disubstituted piperazine), NMR is the definitive method for structural verification.

The molecule's structure integrates an electron-withdrawing aldehyde group and an electron-donating piperazinyl substituent on a central benzene ring. This electronic push-pull system, coupled with the aliphatic ethyl and piperazine moieties, creates a unique magnetic environment for each set of nuclei, which can be precisely mapped by ¹H and ¹³C NMR. This guide will deconstruct the anticipated spectrum, providing a predictive framework for researchers.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized atom numbering system is essential. The structure of 4-(4-Ethylpiperazin-1-yl)benzaldehyde is presented below with each unique carbon and proton environment labeled.

Caption: Labeled structure of 4-(4-Ethylpiperazin-1-yl)benzaldehyde.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde, aromatic, piperazine, and ethyl protons. The chemical environment of each proton group dictates its chemical shift (δ), while spin-spin coupling with neighboring protons determines its multiplicity.

Causality of Chemical Shifts and Multiplicities

-

Aldehyde Proton (H7): This proton is directly attached to a carbonyl carbon, making it highly deshielded. It is expected to appear as a singlet far downfield, as it has no adjacent protons to couple with.[1]

-

Aromatic Protons (H2/H6 and H3/H5): The benzene ring is para-substituted. The aldehyde group is electron-withdrawing, which deshields the ortho protons (H2/H6). Conversely, the piperazinyl group is a strong electron-donating group due to the nitrogen lone pair, which shields its ortho protons (H3/H5). This results in two distinct signals, both expected to be doublets due to coupling with their respective ortho neighbors.

-

Piperazine Protons (H8/H11 and H9/H10): The piperazine ring protons exist in two different chemical environments. The four protons on C8 and C11 are adjacent to the nitrogen (N1) connected to the aromatic ring and are thus more deshielded. The four protons on C9 and C10 are adjacent to the nitrogen (N2) bearing the ethyl group. Both sets of protons are expected to appear as triplets, as they couple with the protons on the adjacent CH₂ group within the piperazine ring.

-

Ethyl Protons (H12 and H13): The ethyl group protons will exhibit a classic "quartet-triplet" pattern.[1] The methylene protons (H12) are deshielded by the adjacent nitrogen (N2) and are split into a quartet by the three methyl protons (H13). The methyl protons (H13) are split into a triplet by the two methylene protons (H12).

Summary of Predicted ¹H NMR Data

The following table summarizes the expected ¹H NMR data for 4-(4-Ethylpiperazin-1-yl)benzaldehyde, typically recorded in a solvent like CDCl₃.

| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H7 (CHO) | 9.7 - 9.9 | 1H | Singlet (s) | - | Deshielded by carbonyl group; no adjacent protons. |

| H2 / H6 | 7.7 - 7.8 | 2H | Doublet (d) | ~8-9 | Ortho to electron-withdrawing CHO group. |

| H3 / H5 | 6.8 - 7.0 | 2H | Doublet (d) | ~8-9 | Ortho to electron-donating piperazinyl group. |

| H8 / H11 | 3.3 - 3.5 | 4H | Triplet (t) | ~5 | Protons on piperazine ring adjacent to benzene. |

| H9 / H10 | 2.6 - 2.8 | 4H | Triplet (t) | ~5 | Protons on piperazine ring adjacent to ethyl group. |

| H12 | 2.4 - 2.6 | 2H | Quartet (q) | ~7 | Methylene of ethyl group, split by methyl protons. |

| H13 | 1.1 - 1.2 | 3H | Triplet (t) | ~7 | Methyl of ethyl group, split by methylene protons. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. Due to the molecule's symmetry, several pairs of carbons are chemically equivalent.

Causality of Chemical Shifts

-

Carbonyl Carbon (C7): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, expected to appear significantly downfield (~190 ppm).[2]

-